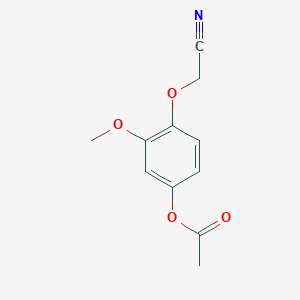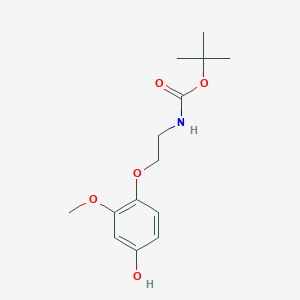
5-羟甲基-2-呋喃甲酸
描述
5-Hydroxymethyl-2-furancarboxylic acid (HMF) is a naturally occurring compound found in many food products and is known for its antimicrobial and antioxidant properties. This compound has recently gained attention due to its potential applications in the medical and pharmaceutical industries. HMF is a versatile compound with a wide range of uses, including the synthesis of other compounds, scientific research applications, and biochemical and physiological effects. In
科学研究应用
2,5-呋喃二甲酸 (FDCA) 的生物合成
5-羟甲基-2-呋喃甲酸用于合成2,5-呋喃二甲酸 (FDCA),这是一种很有前景的生物质基构建块 . 5-羟甲基糠醛 (HMF) 转化为 FDCA 是通过使用细菌漆酶和真菌醇氧化酶的双酶级联系统实现的 . 来自枯草芽孢杆菌的细菌漆酶对 HMF 氧化显示出 100% 的选择性,并产生了 5-羟甲基-2-呋喃甲酸 .
5-甲基-2-呋喃甲酸 (MFA) 的合成
5-羟甲基-2-呋喃甲酸可用于合成5-甲基-2-呋喃甲酸 (MFA),这是一种具有多种用途的重要取代呋喃甲酸 . 合成过程包括在环境温度下对生物可再生 5-羟甲基-2-呋喃甲酸在 Pd/C 催化剂上的选择性氢解 .
3. 大环寡酯酶酶促合成的构建块 5-羟甲基-2-呋喃甲酸可以用作大环寡酯酶酶促合成的构建块 .
生物合成过程中的中间体
作用机制
Target of Action
5-Hydroxymethyl-2-furancarboxylic acid (HMFA) is a significant intermediate derived from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) . It is primarily targeted by biocatalysts such as Pseudomonas aeruginosa PC-1 and Pd/C catalysts in various biochemical processes.
Mode of Action
The interaction of HMFA with its targets involves the cleavage of the C–OH bond in HMFA at ambient temperature . Active carbon ©-supported Pd catalysts exhibit high efficiency and stability in HMFA hydrogenolysis to MFA, providing a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This high efficiency of Pd/C is found to be related to the strong adsorption of HMFA on the C support surfaces, most likely via their π–π interactions .
Biochemical Pathways
The biochemical pathway of HMFA involves the oxidation of 5-Hydroxymethylfurfural (HMF) to form HMFA . In the biosynthesis process, the catalytic performance of the biocatalyst decreases due to the presence of HMF toxicity . The biocatalyst Pseudomonas aeruginosa PC-1 has been reported to produce HMFA from HMF . After optimization, a 90.1% yield of HMFA was attained within 6 h using a 100 mM substrate .
Result of Action
The result of HMFA’s action is the production of 5-methyl-2-furancarboxylic acid (MFA) via selective hydrogenolysis . MFA is an important substituted furoic acid with versatile applications . The process provides a high yield of MFA, indicating the effectiveness of HMFA’s action .
Action Environment
The action of HMFA is influenced by environmental factors such as temperature and pressure . For instance, the hydrogenolysis of HMFA to MFA by Pd/C catalysts occurs efficiently at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Additionally, the presence of HMF toxicity in the biosynthesis process can decrease the catalytic performance of the biocatalyst .
安全和危害
5-Hydroxymethyl-2-furancarboxylic acid may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .
未来方向
生化分析
Biochemical Properties
5-Hydroxymethyl-2-furancarboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function . For instance, it has been reported to enhance the photocatalytic water splitting for hydrogen production when used with Zn(x)Cd(1-x)S nanoparticles .
Cellular Effects
The presence of 5-Hydroxymethyl-2-furancarboxylic acid can influence various types of cells and cellular processes . It has been observed to decrease the catalytic performance of biocatalysts due to its toxicity . This compound also exerts a significant negative effect on the viability of cells, partially due to its acidity .
Molecular Mechanism
At the molecular level, 5-Hydroxymethyl-2-furancarboxylic acid exerts its effects through various mechanisms. It is involved in the oxidation process of 5-hydroxymethylfurfural, a bio-based platform chemical . The compound’s molecular mechanism also includes binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxymethyl-2-furancarboxylic acid change over time . It has been observed that the product’s inhibition and toxicity towards strains are considerably reduced after adjusting the pH of the reaction mixtures to 7.0 .
Metabolic Pathways
5-Hydroxymethyl-2-furancarboxylic acid is involved in various metabolic pathways . It is a major metabolite of 5-hydroxymethyl-2-furfural, a compound produced during the acid-catalyzed degradation of sugars during food heating and storage .
属性
IUPAC Name |
5-(hydroxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSKKIUURRTAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033098 | |
| Record name | 5-(Hydroxymethyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sumiki's acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6338-41-6 | |
| Record name | 5-(Hydroxymethyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethyl-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl-2-furancarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxymethyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYMETHYL-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI63TD4992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sumiki's acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




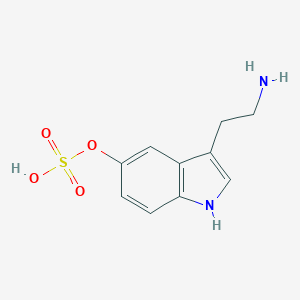
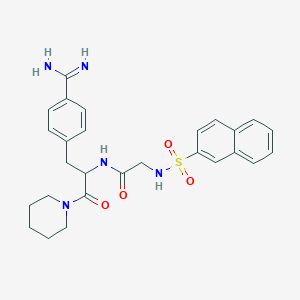
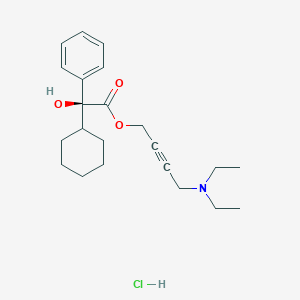

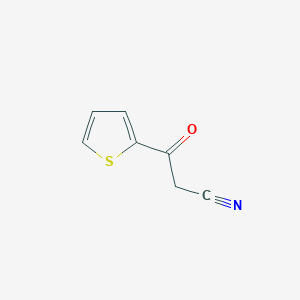
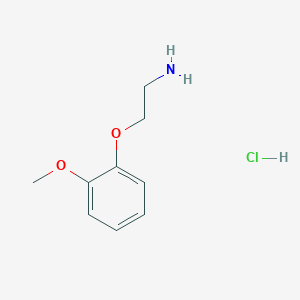

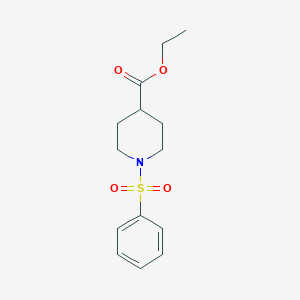

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
